2-Fluoro-4-methoxyphenacyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

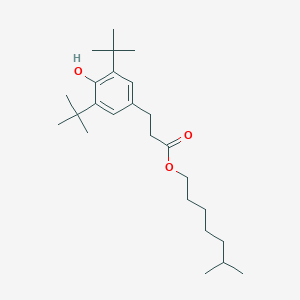

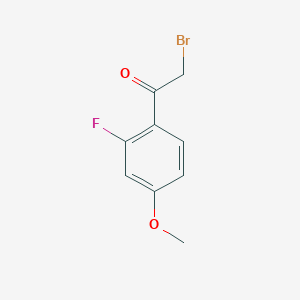

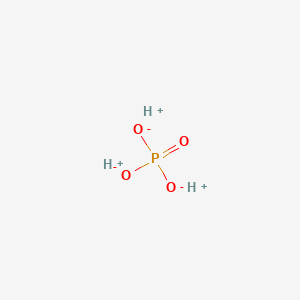

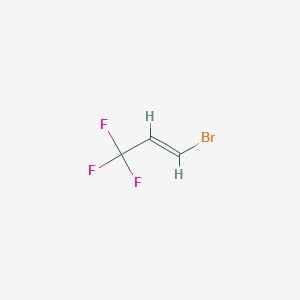

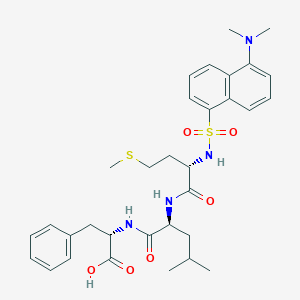

2-Fluoro-4-methoxyphenacyl bromide, also known as 2-Bromo-2’-fluoro-4’-methoxyacetophenone, 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, or 4-(Bromoacetyl)-3-fluoroanisole, is a chemical compound with the molecular formula C9H8BrFO2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methoxyphenacyl bromide consists of a bromine atom attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to another carbon atom. This carbon atom is part of a benzene ring, which has a fluorine atom and a methoxy group (-OCH3) attached to it .Physical And Chemical Properties Analysis

2-Fluoro-4-methoxyphenacyl bromide is a solid substance that should be stored at 4° C. It has a melting point of 63-66° C and a predicted boiling point of 293.6° C at 760 mmHg. The predicted density is 1.5 g/cm3, and the predicted refractive index is n20D 1.54 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Derivative Formation

The compound has been utilized as a key reactant in the synthesis of complex organic molecules. For instance, Kundapur et al. (2012) achieved the condensation of 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide, resulting in the formation of a novel imidazo[2,1-b]-1,3,4-thiadiazole derivative, characterized by various spectroscopic techniques (Kundapur, Sarojini, & Narayana, 2012). This underscores its role in facilitating the synthesis of heterocyclic compounds with potential biological activities.

Analytical Chemistry Applications

Baygildiev et al. (2020) demonstrated the use of p-methoxyphenacyl bromide as a versatile reagent for the derivatization of alkylphosphonic and alkylmethylphosphonic acids, enabling their detection through high-performance liquid chromatography and gas chromatography with mass spectrometric detection. This method offers enhanced sensitivity and specificity for detecting nerve agent degradation products (Baygildiev et al., 2020).

Photophysical Research

In photophysical research, the compound has been involved in studies focused on developing new materials with specific fluorescent properties. A study by Li et al. (2009) on a thiazole-conjugated pyridinium complex, synthesized using a derivative similar to 2-Fluoro-4-methoxyphenacyl bromide, investigated its solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. This research contributes to the field of sensor development, particularly for detecting specific ions in various environments (Li et al., 2009).

Material Science and Sensing Technologies

Ragan et al. (2003) explored the Ullmann methoxylation process, presenting a method for preparing 2-Fluoro-4-methoxyaniline, a closely related compound, which is crucial for developing materials and chemical sensors. This study exemplifies the importance of such bromide compounds in synthesizing intermediates for further chemical transformations (Ragan, Jones, Castaldi, Hill, & Makowski, 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLFPKDKQYVRNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408518 |

Source

|

| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methoxyphenacyl bromide | |

CAS RN |

157014-35-2 |

Source

|

| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)

![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)